Tetrapentylammonium bromide (TPeABr) is a highly lipophilic quaternary ammonium salt (QAS) characterized by its four pentyl chains and bromide counterion. In industrial and laboratory procurement, it is primarily sourced as an advanced phase-transfer catalyst (PTC), a structure-directing agent (SDA) for porous materials, and a specialized clathrate hydrate modifier . Unlike shorter-chain analogs, TPeABr occupies a critical physicochemical middle ground: it possesses sufficient hydrophobicity to partition effectively into organic phases or induce thermomorphic liquid-liquid phase separation, yet retains enough ionic character to form semi-clathrate hydrates [1]. This precise balance of lipophilicity and ionic conductivity dictates its selection in green chemistry workflows, flow assurance formulations, and targeted zeolite synthesis where conventional salts fail to provide the necessary steric or thermal responses[2].
Attempting to substitute TPeABr with the more ubiquitous tetrabutylammonium bromide (TBABr) or tetrapropylammonium bromide (TPrABr) fundamentally alters process thermodynamics and separation efficiency. In phase-transfer catalysis, TBABr typically requires volatile organic solvents for product extraction, whereas TPeABr exhibits lower critical solution temperature (LCST)-like thermomorphic behavior, enabling solvent-free catalyst recovery via simple temperature shifts [1]. In hydrate management, substituting TPeABr with TBABr shifts the system from strong kinetic crystal growth inhibition to mere moderate inhibition, drastically increasing the risk of catastrophic hydrate plugging in flow assurance applications[2]. Furthermore, in materials synthesis, the specific steric bulk of the tetrapentyl cation is non-negotiable; using shorter-chain analogs collapses the target pore dimensions in zeolite-like heterobimetallic cyanide frameworks, rendering the resulting molecular sieves useless for larger substrates .
TPeABr demonstrates highly specialized thermomorphic phase behavior that is absent in shorter-chain QASs. When mixed with water near 100 °C, TPeABr undergoes liquid-liquid phase separation (demixing), splitting into a water-rich phase and an organic-like, catalyst-rich phase [1]. This allows the catalyst to function as its own organic reaction medium. Upon cooling, the phases either merge or the salt precipitates, allowing for near-quantitative catalyst recovery without the use of volatile organic compounds (VOCs) [2]. In contrast, standard TBABr remains dissolved in standard biphasic systems, forcing buyers to rely on energy-intensive distillation or solvent extraction for recovery[3].
| Evidence Dimension | Catalyst recovery mechanism and phase behavior |
| Target Compound Data | TPeABr (Undergoes reversible liquid-liquid phase separation near 100 °C, enabling VOC-free recovery) |
| Comparator Or Baseline | TBABr (Forms stable biphasic or aqueous solutions requiring solvent extraction) |
| Quantified Difference | Elimination of VOC extraction steps and distillation energy penalties |
| Conditions | Aqueous biphasic catalysis systems near 100 °C |
Procuring TPeABr allows chemical manufacturers to design closed-loop, green phase-transfer catalysis processes that bypass costly and hazardous solvent recovery steps.
In the management of clathrate hydrates, the alkyl chain length of the QAS dictates its efficacy as a kinetic hydrate inhibitor (KHI) synergist. Unidirectional growth assays demonstrate that TPeABr exhibits 'strong' crystal growth inhibition for tetrahydrofuran (THF) hydrates[1]. In direct comparison, the industry-standard TBABr offers only 'moderate' growth inhibition, while shorter-chain analogs like TPrABr and THexABr are classified as 'weak' [2]. The specific tetrapentyl structure optimally disrupts the water-cage formation at the advancing crystal interface, severely retarding the hydrate formation rate [1].
| Evidence Dimension | Kinetic hydrate crystal growth inhibition strength |
| Target Compound Data | TPeABr (Classified quantitatively as a 'strong' crystal growth inhibitor) |
| Comparator Or Baseline | TBABr ('Moderate' inhibition) and TPrABr ('Weak' inhibition) |
| Quantified Difference | Significant delay in macroscopic hydrate crystal growth rates compared to shorter-chain analogs |
| Conditions | High-pressure rocking cell and unidirectional growth apparatus with THF/water systems |
For deepwater oil and gas operations, prioritizing TPeABr over TBABr in KHI formulations provides a critical safety margin against pipeline blockages caused by rapid hydrate growth.
While both TPeABr and TBABr act as thermodynamic promoters for methane semi-clathrate hydrates (SCHs), TPeABr yields a deliberately milder stability profile. At a concentration of 0.62 mol %, TPeABr reduces the phase equilibrium pressure of methane hydrate by 2.99 MPa at 287.63 K [1]. Under similar conditions (290 K), TBABr aggressively reduces the pressure by 4.8 MPa, creating a highly stable SCH with a much larger stability area [2]. Because the TBABr semi-clathrate is overly stable, it requires significantly more thermal energy or depressurization to dissociate and release the captured gas[1].
| Evidence Dimension | Reduction in methane hydrate equilibrium pressure (thermodynamic promotion) |
| Target Compound Data | TPeABr (Reduces equilibrium pressure by 2.99 MPa at 287.63 K) |
| Comparator Or Baseline | TBABr (Reduces equilibrium pressure by 4.8 MPa at 290 K) |
| Quantified Difference | TPeABr forms a less aggressively stabilized semi-clathrate, narrowing the stability zone by ~1.8 MPa relative to TBABr |
| Conditions | 0.62 mol % aqueous QAS solutions under methane pressure |
Procuring TPeABr enables the design of highly reversible gas storage and separation systems where minimizing the energy required for the gas-release (dissociation) cycle is critical.
As a structure-directing agent (SDA), the physical dimensions of the QAS cation directly dictate the resulting pore size of the synthesized material. The tetrapentyl cation of TPeABr provides a larger steric template than its propyl or butyl counterparts [1]. This expanded volume is strictly required to synthesize specific zeolite-like heterobimetallic cyanide frameworks and bimodal porous carbons (with pore size distributions peaking between 1.0 and 5.0 nm) [2]. Substituting TPeABr with TBABr results in a collapse of these larger mesoporous architectures into smaller, restrictive micropores, fundamentally altering the material's catalytic or capacitive performance [1].
| Evidence Dimension | Templated pore size in framework synthesis |
| Target Compound Data | TPeABr (Directs larger mesopore/micropore architectures up to 5.0 nm) |
| Comparator Or Baseline | TBABr / TPrABr (Restricts synthesis to smaller microporous dimensions) |
| Quantified Difference | Expansion of the structural oxygen windows and internal void volumes |
| Conditions | Hydrothermal synthesis of zeolites and pyrolysis of carbohydrate-based porous carbons |
Materials scientists must procure TPeABr when engineering catalyst supports or supercapacitor electrodes that require precise accommodation of larger molecular substrates.
TPeABr is a highly effective choice for industrial alkylations and biphasic reactions where minimizing volatile organic compound (VOC) usage is a strict procurement mandate. Its specialized thermomorphic liquid-liquid phase separation near 100 °C allows the catalyst to be recovered via simple thermal cycling (cooling to induce precipitation or phase merging), directly leveraging the evidence of its LCST-like behavior to eliminate energy-intensive distillation steps[1].
For flow assurance in deepwater oil and gas extraction, TPeABr is selected as a premium KHI synergist. Because it acts as a 'strong' crystal growth inhibitor compared to the 'moderate' TBABr, it is formulated into anti-agglomerant and KHI packages to provide an enhanced safety margin against the rapid formation of flow-restricting tetrahydrofuran and methane hydrate plugs [2].
In the development of semi-clathrate hydrate (SCH) technologies for gas capture, TPeABr is selected over TBABr when cycle efficiency is paramount. Its milder thermodynamic promotion profile ensures that the resulting methane hydrates are stable enough for storage but require significantly less thermal energy to dissociate during the gas-release phase [3].
TPeABr is procured as a nonmetallic cationic pore-forming agent in the production of high-surface-area porous carbons. Its specific steric bulk templates bimodal pore size distributions (0.5–1.0 nm and 1.0–5.0 nm), which are critical for maximizing volumetric capacitance in organic electrolytes for advanced energy storage devices [4].
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